molecular formula C18H14O4 B12930952 2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate

2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate

Cat. No.: B12930952
M. Wt: 294.3 g/mol
InChI Key: YNBHYRJGQCBMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of an active methylene compound, such as ethyl acetoacetate, with a carbonyl compound, such as salicylaldehyde, in the presence of a base . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

phenacyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H14O4/c19-16(13-6-2-1-3-7-13)12-22-18(20)15-10-14-8-4-5-9-17(14)21-11-15/h1-10H,11-12H2

InChI Key

YNBHYRJGQCBMQS-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.